2-(4-(Benzyloxy)phenyl)-2-methylpropanenitrile
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Overview
Description
2-(4-(Benzyloxy)phenyl)-2-methylpropanenitrile is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a nitrile group through a methyl-propionitrile linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Benzyloxy)phenyl)-2-methylpropanenitrile typically involves the reaction of 4-benzyloxybenzaldehyde with a suitable nitrile source under basic conditions. One common method involves the use of sodium cyanide as the nitrile source in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Benzyloxy)phenyl)-2-methylpropanenitrile can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be used for the reduction of the nitrile group.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
2-(4-(Benzyloxy)phenyl)-2-methylpropanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-(Benzyloxy)phenyl)-2-methylpropanenitrile involves its interaction with specific molecular targets. For instance, the benzyloxy group can participate in hydrogen bonding and π-π interactions with biological macromolecules. The nitrile group can act as an electrophile, facilitating reactions with nucleophilic sites in enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
4-Benzyloxyphenylacetic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
N-[4-(Benzyloxy)phenyl]glycinamide: Contains a glycinamide moiety instead of a nitrile group.
Uniqueness
2-(4-(Benzyloxy)phenyl)-2-methylpropanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a benzyloxy group and a nitrile group allows for diverse chemical transformations and interactions with biological targets.
Properties
IUPAC Name |
2-methyl-2-(4-phenylmethoxyphenyl)propanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c1-17(2,13-18)15-8-10-16(11-9-15)19-12-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKABJDDQROEPOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC=C(C=C1)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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